2-(4-Aminophenyl)-6-fluorobenzonitrile
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Overview
Description
“2-(4-Aminophenyl)-6-fluorobenzonitrile” is a compound that contains an aminophenyl group, a fluorobenzonitrile group, and a benzene ring. The presence of these functional groups suggests that it could have interesting chemical properties and potential applications .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through condensation reactions or substitution reactions .Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined by techniques such as NMR, IR, and Mass spectral data .Chemical Reactions Analysis
The chemical reactivity of “this compound” would likely be influenced by the presence of the amino group, the nitrile group, and the fluorine atom .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the presence of the nitrile group could contribute to its polarity, and the presence of the fluorine atom could influence its reactivity .Scientific Research Applications
Organic Synthesis and Catalysis
Organic synthesis utilizes intermediates like 2-fluoro-4-bromobiphenyl, which shares a structural resemblance with 2-(4-Aminophenyl)-6-fluorobenzonitrile, for manufacturing pharmaceuticals and materials. A practical synthesis method for 2-fluoro-4-bromobiphenyl highlights the challenges and innovations in the synthesis of complex molecules, emphasizing the importance of cost-effective and scalable processes in industrial chemistry (Qiu et al., 2009).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, understanding the degradation pathways and by-products of pharmaceuticals like acetaminophen in water systems is crucial. Advanced oxidation processes (AOPs) are used for treating water contaminated with such compounds, with studies on acetaminophen providing insights into degradation kinetics, mechanisms, and the impact of by-products on the environment (Qutob et al., 2022).
Material Science and Sensing Applications
The development of fluorescent chemosensors based on derivatives of phenol compounds, such as 4-methyl-2,6-diformylphenol, for detecting a wide range of analytes demonstrates the application of organic compounds in material science. These chemosensors exhibit high selectivity and sensitivity, underscoring the potential of chemical synthesis in creating sophisticated materials for environmental monitoring, biomedical applications, and beyond (Roy, 2021).
Antioxidant Activity Analysis
The evaluation of antioxidant activity is critical in food science, medicine, and pharmacy. Various methods, including spectrophotometry and electrochemical assays, are employed to assess the antioxidant capacity of compounds, highlighting the significance of analytical methods in understanding the health benefits and potential therapeutic applications of antioxidants (Munteanu & Apetrei, 2021).
Biochemical Studies
The spin label amino acid TOAC and its applications in peptide studies illustrate the intersection of organic synthesis with biochemistry. TOAC's incorporation into peptides for analyzing backbone dynamics and secondary structure, using techniques like EPR spectroscopy, showcases the role of synthesized organic compounds in advancing our understanding of biological molecules and their functions (Schreier et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have shown potent antimicrobial and antitumor properties , suggesting that 2-(4-Aminophenyl)-6-fluorobenzonitrile might interact with targets involved in these biological processes.
Mode of Action
It’s suggested that similar compounds may exert their effects through interactions with cellular membranes and intracellular targets
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and low cytotoxicity , suggesting that this compound may have similar properties
Result of Action
Similar compounds have shown potent antimicrobial and antitumor activities , suggesting that this compound may have similar effects
Action Environment
Similar compounds have been shown to be effective in various environments , suggesting that this compound may also be influenced by environmental factors
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 2-(4-Aminophenyl)-6-fluorobenzonitrile are not well-defined. Future studies could focus on identifying any enzymes or cofactors that it interacts with, and any effects it may have on metabolic flux or metabolite levels .
Properties
IUPAC Name |
2-(4-aminophenyl)-6-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-13-3-1-2-11(12(13)8-15)9-4-6-10(16)7-5-9/h1-7H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXXHIQKEAXIDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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